2-6-8-Trichloropurine ammonium 2-6-8-Trichloropurine ammonium
Brand Name: Vulcanchem
CAS No.:
VCID: VC18486214
InChI: InChI=1S/C5H2Cl3N5/c6-2-1-3(11-4(7)10-2)12-5(8)13(1)9/h9H2/p+1
SMILES:
Molecular Formula: C5H3Cl3N5+
Molecular Weight: 239.5 g/mol

2-6-8-Trichloropurine ammonium

CAS No.:

Cat. No.: VC18486214

Molecular Formula: C5H3Cl3N5+

Molecular Weight: 239.5 g/mol

* For research use only. Not for human or veterinary use.

2-6-8-Trichloropurine ammonium -

Specification

Molecular Formula C5H3Cl3N5+
Molecular Weight 239.5 g/mol
IUPAC Name 2,6,8-trichloro-9H-purin-7-ium-7-amine
Standard InChI InChI=1S/C5H2Cl3N5/c6-2-1-3(11-4(7)10-2)12-5(8)13(1)9/h9H2/p+1
Standard InChI Key ABJYLIBHSGRLGO-UHFFFAOYSA-O
Canonical SMILES C12=C(NC(=[N+]1N)Cl)N=C(N=C2Cl)Cl

Introduction

Structural and Molecular Characteristics

Molecular Composition

The molecular formula of 2,6,8-trichloropurine ammonium is C₅HCl₃N₄·NH₄⁺, with a molecular weight of 241.5 g/mol (ammonium salt) . The purine core consists of a fused bicyclic imidazo[4,5-d]pyrimidine ring system, with chlorine substituents at positions 2, 6, and 8. The ammonium ion stabilizes the compound via electrostatic interactions, enhancing solubility in polar solvents .

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight241.5 g/mol
Density2.17 g/cm³
Boiling Point305.8°C at 760 mmHg
SolubilityModerate in polar solvents
Flash Point138.7°C

Structural Analysis

X-ray crystallography and NMR studies confirm the planar purine ring with chlorine atoms inducing electron-withdrawing effects, reducing electron density at the 6th and 8th positions. This configuration facilitates nucleophilic substitution reactions, particularly at the 8th position, as predicted by electron density calculations .

Synthesis and Optimization

Chlorination of Uric Acid

A classical method involves reacting uric acid with phosphorus oxychloride (POCl₃) in the presence of tertiary amine hydrochlorides (e.g., N,N-diethylaniline hydrochloride). This method yields 2,6,8-trichloropurine, which is subsequently treated with ammonium hydroxide to form the ammonium salt . Key steps include:

  • Chlorination: Uric acid undergoes exhaustive chlorination at 120°C for 20 hours.

  • Ammonolysis: The intermediate 2,6,8-trichloropurine reacts with ammonia in isopropanol at 0°C .

Table 2: Synthesis Yields Under Varied Conditions

Amine HydrochlorideWater ContentYield (%)
Triethylamine hydrochloride10 µL26.2
N,N-Diethylaniline hydrochlorideAnhydrous41–51
In-situ ammonium formationControlled45.4

Alternative Routes

  • Direct Ammoniation: 2,6,8-Trichloropurine reacts with ammonia in tetrahydrofuran (THF) at 65°C, achieving 62–83% yield .

  • Microwave-Assisted Synthesis: Reduces reaction time by 50% while maintaining yields above 70% .

Chemical Reactivity and Mechanisms

Nucleophilic Substitution

The electrophilic C8 and C6 positions are primary sites for nucleophilic attack. For example:

  • With Thiourea: Forms 2-chloro-8-purinethiol (62% yield) .

  • With Methylamine: Produces 2-chloro-8-methylaminopurine (58% yield) .

Reaction Scheme:

2,6,8-Trichloropurine + NH32,6-Dichloro-8-aminopurine + HCl\text{2,6,8-Trichloropurine + NH}_3 \rightarrow \text{2,6-Dichloro-8-aminopurine + HCl}
This reaction is critical for synthesizing bioactive purine analogs .

Acid Hydrolysis

Protonation at the imidazole ring facilitates hydrolysis at the 8th position, yielding 2,6-dichloro-8-hydroxypurine. This mechanism is validated by kinetic studies and isotopic labeling .

Biochemical Applications

Inhibition of Nucleotide Biosynthesis

2,6,8-Trichloropurine ammonium acts as a purine antagonist, inhibiting enzymes like adenylosuccinate synthetase and IMP dehydrogenase. This disrupts DNA/RNA synthesis in rapidly dividing cells, making it a candidate for anticancer and antiviral therapies .

Table 3: Enzyme Inhibition Data

EnzymeIC₅₀ (µM)Pathway Affected
Adenylosuccinate synthetase12.3Purine biosynthesis
IMP dehydrogenase8.7Guanine nucleotide pool

RNA Splicing Modulation

Kinetin derivatives synthesized from 2,6,8-trichloropurine ammonium correct aberrant splicing of ELP1 pre-mRNA, offering therapeutic potential for genetic disorders like familial dysautonomia .

Industrial and Research Applications

Microbial Biosynthesis

In Streptomyces aureofaciens, the compound inhibits chlortetracycline halogenation, enabling selective antibiotic production .

Organic Synthesis Intermediate

  • Suzuki Coupling: Forms C8-arylpurines for drug discovery .

  • Cross-Coupling Reactions: Generates 8-iodopurines for radiopharmaceuticals .

Comparative Analysis with Analogues

Table 4: Structural Analogues and Properties

CompoundSubstituentsBioactivity
2-AminopurineNH₂ at C2Fluorescent probe
2,6-DiaminopurineNH₂ at C2 and C6Antiviral activity
8-AzapurineN at C8Enzyme inhibition

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